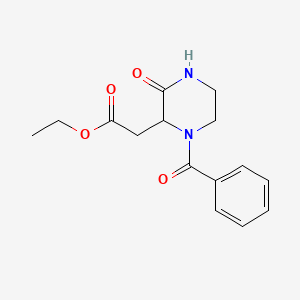

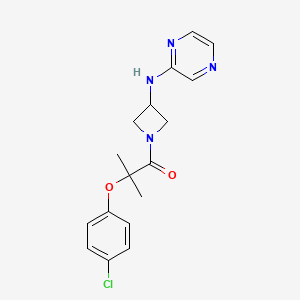

7-Hydroxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as coumarin heterocycles, has been extensively studied . The synthesis methods of coumarin systems have been classified based on co-groups of the coumarin ring . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

The molecular structure of “7-Hydroxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one” is likely to be based on derivatives of a phenyl-substituted 1-phenylpropane possessing a C15 or C16 skeleton .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the reaction of compound 474 with 4-hydroxy benzaldehyde 393 in the presence of catalytic amount of acetic acid and pyrrolidine in EtOH gave (E)-7-hydroxy-3-[3-(4-hydroxyphenyl)acryloyl]-2H-chromen-2-one 476 .Physical And Chemical Properties Analysis

Phenolic compounds, which “7-Hydroxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one” may be classified as, have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Scientific Research Applications

Hydrogen Bond Complex Formation

2-Methoxyphenol (2MP) solutes can form complexes with toluene and other aromatic solvents. This involves simultaneous intra- and intermolecular hydrogen bonding, and the dynamics of this process can be explored using two-dimensional infrared vibrational echo spectroscopy. These findings indicate a potential application of 7-Hydroxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one in studying complex formation and dissociation in solution (Zheng et al., 2006).

Synthesis and Structure Verification

Synthesis techniques involving chlorinated 4-Methoxyphenols, which are models for metabolites of chlorophenolic compounds, have been developed. This process includes methylation and purification techniques, with the structures verified by NMR and mass spectrometry. This research area could be relevant to the study of 7-Hydroxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one (Knuutinen et al., 1988).

Derivative Synthesis and Reactions

Studies on the synthesis of derivatives such as 1-8H-Pyrano[3,2-g]benzoxazol-8-ones from 7-Methoxyimino-4-methylchromene-2,8-dione highlight potential applications in creating novel compounds and exploring their chemical properties. This can be significant for the investigation of 7-Hydroxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one in chemical synthesis and reaction mechanisms (Nicolaides et al., 1993).

Molecular Structure Analysis

Research involving the molecular structures of compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline offers insights into the structural aspects of related molecules. Such studies, focusing on hydrogen bonding and molecular interactions, can be applied to understand the structural characteristics of 7-Hydroxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one (Ajibade & Andrew, 2021).

Hydrogen Bonding in Indicator Compounds

Investigations into dihydroxy compounds like o,o'-dihydroxyazo-dye metal-ion indicators reveal insights into hydrogen bonding mechanisms. Understanding the behavior of hydroxyl groups in these compounds can inform research on similar functionalities in 7-Hydroxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one (Lindstrom & Womble, 1973).

Mechanism of Action

Target of Action

It is known that this compound is a flavonoid , and flavonoids are known to interact with a wide range of targets, including enzymes, receptors, and signaling pathways.

Result of Action

The compound 7-Hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one has been reported to have an anti-anxiety effect . This suggests that it may modulate neurotransmitter systems or signaling pathways involved in anxiety.

Future Directions

The future directions for the study of “7-Hydroxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanisms of action, physical and chemical properties, and safety and hazards. Additionally, the potential applications of these compounds in various fields such as medicine, chemistry, and materials science could be explored .

properties

IUPAC Name |

7-hydroxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-10-17(22-13-5-3-4-12(9-13)20-2)16(19)14-7-6-11(18)8-15(14)21-10/h3-9,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGUDJFZBMBPEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide](/img/structure/B2446630.png)

![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride](/img/structure/B2446631.png)

![4-(4-Benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2446637.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[4-(methylamino)-3-nitrobenzoyl]benzoate](/img/structure/B2446646.png)